

An In-depth Technical Guide to the Isomers and Derivatives of Tert-butoxybenzene

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Compound of Interest

Compound Name: *tert-Butoxybenzene*

Cat. No.: *B1293632*

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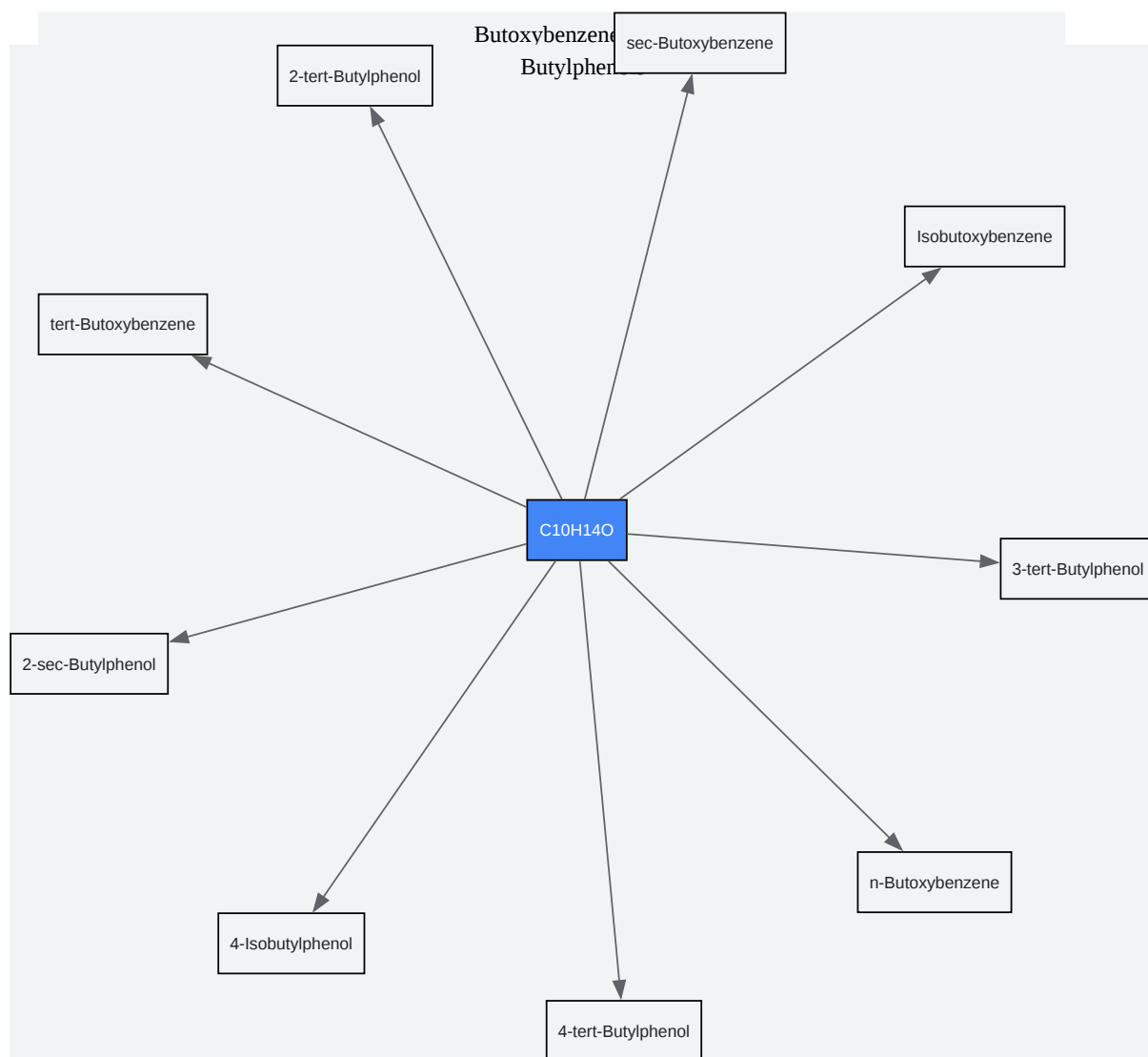
This technical guide provides a comprehensive overview of **tert-butoxybenzene**, its isomers, and its derivatives. It is designed to be a valuable resource for professionals in the fields of chemical research and drug development, offering detailed information on the synthesis, properties, and potential applications of these compounds. The strategic incorporation of the tert-butoxy group can significantly influence a molecule's pharmacological profile, making a thorough understanding of its chemistry essential for modern drug design.

Isomers of Tert-butoxybenzene

Tert-butoxybenzene (C₁₀H₁₄O) has several constitutional isomers, which can be broadly categorized as other butoxybenzenes, and phenols with a butyl substituent. These isomers exhibit a range of physical properties, as detailed in the table below.

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
|--------------------|---------------|---------------------|--------------------------|----------------|
| tert-Butoxybenzene | 169 | -57.9 | 0.867 | |
| n-Butoxybenzene | 210.3[1] | -19[1][2][3] | 0.935[1][2][3] | |
| sec-Butoxybenzene | 173-174[4][5] | -75[5] | 0.863[4][5] | |
| Isobutoxybenzene | 170[6][7][8] | -51[6][7][8][9][10] | 0.853 @ 25°C[6][7][8][9] | |
| 2-tert-Butylphenol | 224[11] | -7[11] | 0.982 @ 20°C[11] | |
| 3-tert-Butylphenol | 234 | 45-48 | N/A | |
| 4-tert-Butylphenol | 239.8[12] | 99.5[12] | 0.908 @ 20°C[12][13] | |
| 2-sec-Butylphenol | 226-228[7] | 12[7] | 0.982 @ 25°C[7] | |
| 4-Isobutylphenol | N/A | N/A | 0.975[14] | |

Diagram of **Tert-butoxybenzene** Isomers



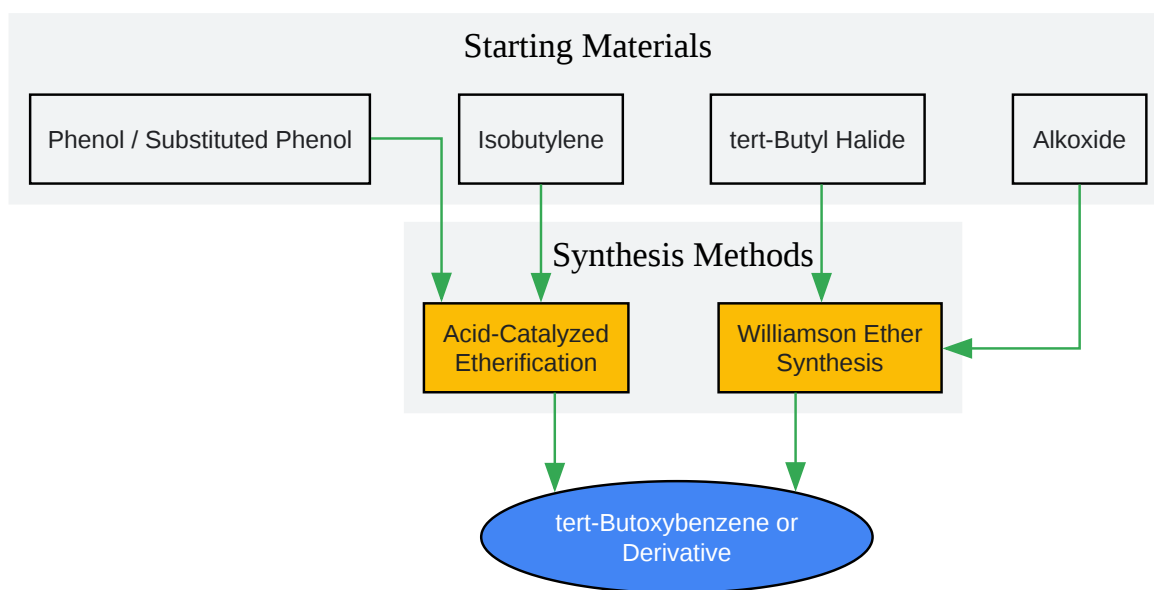
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Figure 1: Isomers of $C_{10}H_{14}O$ with a benzene ring.

Synthesis of Tert-butoxybenzene and its Derivatives

The synthesis of **tert-butoxybenzene** and its derivatives can be achieved through several methods. The choice of method often depends on the desired derivative and the starting materials available.

General Synthesis Workflow



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Figure 2: General synthesis workflow for **tert-butoxybenzene** and its derivatives.

Experimental Protocols

This protocol details the synthesis of 4-bromo-**tert-butoxybenzene** from 4-bromophenol and isobutylene.

Materials:

- 4-Bromophenol (10.0 g, 57.8 mmol)
- Isobutylene (40 mL)
- Methylene chloride (50 mL)

- Trifluoromethanesulfonic acid (0.35 mL, 4 mmol)
- Triethylamine (0.5 mL)
- Silica gel
- Ethyl acetate
- Hexane

Procedure:

- To a solution of isobutylene (40 mL) in methylene chloride (50 mL) at -30°C , add 4-bromophenol (10.0 g).
- Cool the mixture to -78°C .
- Add trifluoromethanesulfonic acid (0.35 mL) to the reaction mixture.
- Maintain the reaction at -78°C for 4 hours.
- Allow the reaction to warm to room temperature.
- Quench the reaction by adding triethylamine (0.5 mL).
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel, eluting with 1% ethyl acetate in hexane to yield 12.4 g of 4-bromo-*t*-butoxybenzene.

This protocol provides a general method for the nitration of an activated aromatic ring, such as ***tert*-butoxybenzene**.

Materials:

- ***tert*-Butoxybenzene** derivative
- Nitric acid (90%)

- Sulfuric acid (concentrated)
- Ice

Procedure:

- Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to 90% nitric acid, while cooling in an ice bath.
- Slowly add the **tert-butoxybenzene** derivative to the nitrating mixture, maintaining the temperature between 15-20°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Slowly pour the reaction mixture onto crushed ice with stirring.
- Collect the precipitated solid product by vacuum filtration.
- Wash the solid with cold water and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.
- Wash again with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-derivative.

Derivatives of Tert-butoxybenzene and their Properties

A wide variety of derivatives of **tert-butoxybenzene** can be synthesized, with functional groups at different positions on the aromatic ring. These derivatives are often used as intermediates in organic synthesis.

| Derivative | Molecular Formula | Functional Group | Available Spectroscopic Data |
|----------------------------|---|------------------|---|
| 4-Bromo-tert-butoxybenzene | C ₁₀ H ₁₃ BrO | -Br | ¹ H NMR, ¹³ C NMR[15] |
| 4-Nitro-tert-butoxybenzene | C ₁₀ H ₁₃ NO ₃ | -NO ₂ | ¹³ C NMR[16] |
| 4-tert-Butoxyaniline | C ₁₀ H ₁₅ NO | -NH ₂ | ¹³ C NMR[17][18][19] |
| 4-tert-Butoxybenzaldehyde | C ₁₁ H ₁₄ O ₂ | -CHO | FT-IR[5][20], ¹³ C NMR[21] |
| 4-tert-Butoxybenzoic acid | C ₁₁ H ₁₄ O ₃ | -COOH | N/A |
| 3-tert-Butoxyaniline | C ₁₀ H ₁₅ NO | -NH ₂ | N/A |

Role in Drug Development and Signaling Pathways

The tert-butyl group is a common motif in medicinal chemistry, often incorporated to enhance metabolic stability or modulate receptor binding.[22] Derivatives of **tert-butoxybenzene** have shown promise in modulating key signaling pathways implicated in disease.

Inhibition of the NF-κB Signaling Pathway

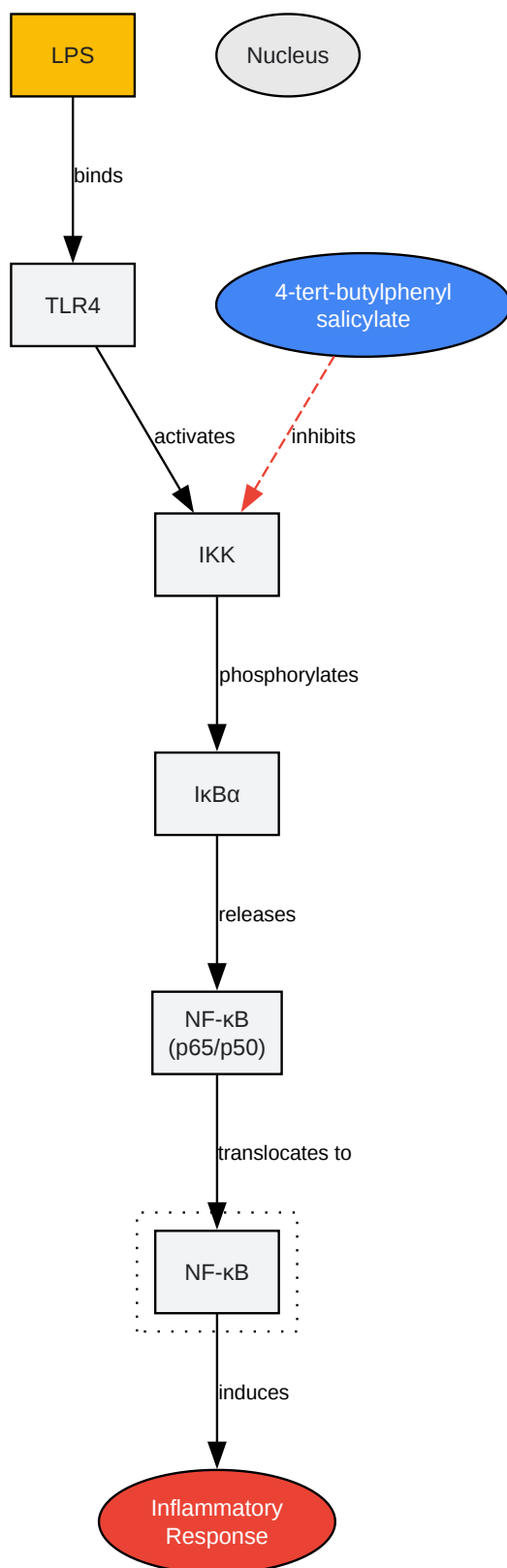
One notable example is 4-tert-butylphenyl salicylate, a derivative of **tert-butoxybenzene**, which has demonstrated anti-inflammatory properties by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway.[23] The NF-κB pathway is a crucial regulator of the inflammatory response, and its dysregulation is associated with numerous inflammatory diseases.

The anti-inflammatory action of 4-tert-butylphenyl salicylate involves the following key steps: [23]

- Inhibition of the degradation of IκBα (inhibitor of kappa B alpha).
- Prevention of the translocation of the p65 subunit of NF-κB into the nucleus.

- Downregulation of the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF- α , IL-1 β , and IL-6.

NF- κ B Signaling Pathway Inhibition by a **Tert-butoxybenzene** Derivative



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Figure 3: Simplified diagram of NF-κB pathway inhibition.

This guide provides a foundational understanding of the isomers and derivatives of **tert-butoxybenzene**. The versatility in their synthesis and the potential for modulating biological pathways highlight their importance as a scaffold in the ongoing quest for novel therapeutics. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore their potential in drug discovery and development.

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